molecular formula C10H14N4O2 B1524449 1-Methyl-4-(6-nitropyridin-3-YL)piperazine CAS No. 657410-79-2

1-Methyl-4-(6-nitropyridin-3-YL)piperazine

Cat. No.: B1524449
CAS No.: 657410-79-2
M. Wt: 222.24 g/mol
InChI Key: YVQVMPXTKXNMIV-UHFFFAOYSA-N
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Description

1-Methyl-4-(6-nitropyridin-3-YL)piperazine is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Biological Activity

1-Methyl-4-(6-nitropyridin-3-YL)piperazine (CAS No. 657410-79-2) is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H12N4O2
  • Molecular Weight : 196.22 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a methyl group and a nitropyridine moiety, which is believed to influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : Similar compounds in the piperazine class have shown affinity for aminergic receptors, including dopamine and serotonin receptors, which are crucial in neuropharmacology and cancer therapies .
  • Cell Signaling Pathways : Research indicates that this compound may influence cell death pathways, particularly necroptosis, which is a regulated form of necrosis. This pathway is significant in cancer treatment as it can bypass traditional apoptosis resistance seen in many tumors .

Anticancer Properties

This compound has been investigated for its potential anticancer properties:

  • In vitro Studies : Studies have demonstrated that compounds with similar piperazine structures can induce cell death in cancer cell lines. For example, LQFM018, a related compound, showed necroptotic signaling in K562 leukemic cells .
  • Mechanistic Insights : The compound may enhance the expression of tumor necrosis factor receptor 1 (TNF-R1) and modulate downstream signaling pathways without activating caspase cascades, indicating a unique mechanism distinct from classical apoptosis .

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Solubility : Preliminary data suggest that this compound is water-soluble, which could facilitate its bioavailability when administered.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives, providing insights into the potential applications of this compound:

StudyFindings
LQFM018 Study Induced necroptosis in K562 cells; involvement of dopamine receptors; potential for overcoming chemoresistance.
Mechanistic StudyInteracts with carboxyl groups to form amide bonds; implications for peptide synthesis and protein interactions.

Properties

IUPAC Name

1-methyl-4-(6-nitropyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQVMPXTKXNMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680199
Record name 1-Methyl-4-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657410-79-2
Record name 1-Methyl-4-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5-Bromo-2-nitro-pyridine (2.00 g, 9.85 mmol) in 10 mL dimethylsulfoxide was added potassium carbonate (2.72 g, 19.7 mmol), 1-methylpiperazine (1.64 mL, 14.8 mmol), and tetrabutylammonium iodide (36 mg, 0.097 mmol) and was heated at 120° C. for 18 hours. The mixture was made acidic with 1M aq. HCl and was partitioned between dichloromethane and water. The aqueous layer was made basic with 2M aq. sodium carbonate and was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, concentrated in vacuo, and was triturated with water to yield 1-Methyl-4-(6-nitro-pyridin-3-yl)-piperazine (1.82 g, 8.19 mmol). MS (ESI) 223.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to US 2009/0318448, into a solution of 5-bromo-2-nitropyridine (2.0 g, 9.85 mmol) in DMSO (10 mL) was added K2CO3 (2.72 g, 19.7 mmol) and 1-methylpiperazine (1.64 mL, 14.8 mmol), and tetrabutylammonium iodide (36 mg). The mixture was stirred at 120 degree C. for overnight. It was allowed to cool down and acidified with 1N HCl. The mixture was extracted with DCM. The aqueous layer was basified with saturated Na2CO3, and further extracted with DCM. The combined organic layers were dried over Na2SO4 and concentrated to give a brown solid, which was washed with small amount of water. The solid was dried under vacuum to give 2.16 g of 1-methyl-4-(6-nitropyridin-3-yl)piperazine (99% yield) as a yellow powder. LCMS: (M+H)+ 223
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Quantity
36 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-4-(6-nitropyridin-3-YL)piperazine
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
1-Methyl-4-(6-nitropyridin-3-YL)piperazine
1-Methyl-4-(6-nitropyridin-3-YL)piperazine

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